molecular formula C8H13NO2 B1446912 (2-Tert-butyl-1,3-oxazol-5-yl)methanol CAS No. 1799619-92-3

(2-Tert-butyl-1,3-oxazol-5-yl)methanol

Cat. No.: B1446912
CAS No.: 1799619-92-3
M. Wt: 155.19 g/mol
InChI Key: JLXJZBPIXFPGJN-UHFFFAOYSA-N
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Description

(2-Tert-butyl-1,3-oxazol-5-yl)methanol is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a tert-butyl group at the second position and a hydroxymethyl group at the fifth position of the oxazole ring

Scientific Research Applications

(2-Tert-butyl-1,3-oxazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Safety and Hazards

“(2-Tert-butyl-1,3-oxazol-5-yl)methanol” is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

(2-Tert-butyl-1,3-oxazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, particularly genes involved in stress responses and metabolic regulation. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and reduced oxidative stress . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological functions. Threshold effects are often observed, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism . These interactions can influence metabolic flux and alter the levels of key metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, making it essential to study these processes in detail.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butyl-1,3-oxazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butyl-1,3-oxazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form oxazoline derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: (2-Tert-butyl-1,3-oxazol-5-yl)carboxylic acid.

    Reduction: (2-Tert-butyl-1,3-oxazoline-5-yl)methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (2-Tert-butyl-1,3-oxazoline-5-yl)methanol: Similar structure but with a reduced oxazole ring.

    (2-Tert-butyl-1,3-thiazol-5-yl)methanol: Contains a sulfur atom instead of oxygen in the ring.

    (2-Tert-butyl-1,3-imidazol-5-yl)methanol: Contains two nitrogen atoms in the ring.

Uniqueness

(2-Tert-butyl-1,3-oxazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the hydroxymethyl group provides a reactive site for further functionalization.

Properties

IUPAC Name

(2-tert-butyl-1,3-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7-9-4-6(5-10)11-7/h4,10H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXJZBPIXFPGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Tert-butyl-1,3-oxazol-5-yl)methanol
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